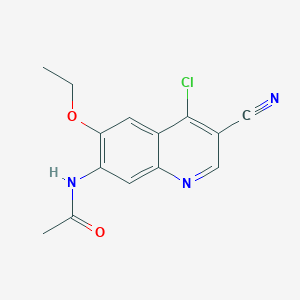![molecular formula C19H31N3O B12574311 1-[3-[2-(4-Phenylbutylamino)ethylamino]propyl]pyrrolidin-2-one CAS No. 627521-45-3](/img/structure/B12574311.png)
1-[3-[2-(4-Phenylbutylamino)ethylamino]propyl]pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-[2-(4-Phenylbutylamino)ethylamino]propyl]pyrrolidin-2-one is a compound that belongs to the class of pyrrolidin-2-ones. Pyrrolidin-2-ones are five-membered lactams that are commonly found in both natural and synthetic compounds. These compounds are known for their diverse biological activities and are used as versatile synthons in organic synthesis .
Preparation Methods
The synthesis of 1-[3-[2-(4-Phenylbutylamino)ethylamino]propyl]pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the amination and cyclization of functionalized acyclic substrates. Another approach is the oxidation of pyrrolidine derivatives. Industrial production methods often involve the use of specific oxidants and additives to achieve the desired selectivity and yield .
Chemical Reactions Analysis
1-[3-[2-(4-Phenylbutylamino)ethylamino]propyl]pyrrolidin-2-one undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include copper(II) acetate, potassium iodide, and Oxone. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a versatile synthon for the synthesis of various bioactive molecules. In biology and medicine, it has been studied for its potential antimicrobial, anticancer, and anti-inflammatory activities. Additionally, it has applications in the pharmaceutical industry for the development of new drugs .
Mechanism of Action
The mechanism of action of 1-[3-[2-(4-Phenylbutylamino)ethylamino]propyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to certain receptors or enzymes, leading to the modulation of various biological processes. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
1-[3-[2-(4-Phenylbutylamino)ethylamino]propyl]pyrrolidin-2-one can be compared with other similar compounds, such as pyrrolidin-2-one derivatives and pyrrolidin-2,5-diones. These compounds share similar structural motifs but may differ in their biological activities and applications. The uniqueness of this compound lies in its specific functional groups and their influence on its reactivity and biological properties .
Properties
CAS No. |
627521-45-3 |
|---|---|
Molecular Formula |
C19H31N3O |
Molecular Weight |
317.5 g/mol |
IUPAC Name |
1-[3-[2-(4-phenylbutylamino)ethylamino]propyl]pyrrolidin-2-one |
InChI |
InChI=1S/C19H31N3O/c23-19-11-6-16-22(19)17-7-13-21-15-14-20-12-5-4-10-18-8-2-1-3-9-18/h1-3,8-9,20-21H,4-7,10-17H2 |
InChI Key |
USOJFVACMYYFTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)CCCNCCNCCCCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-[2-[2-(2,4-Dichlorophenyl)ethylamino]ethylamino]ethyl]phenol](/img/structure/B12574232.png)
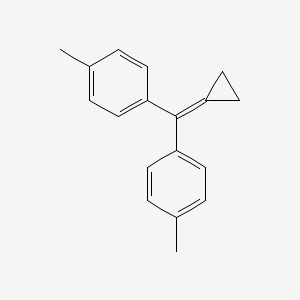
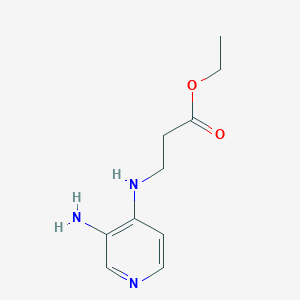
![2-Pyrrolidinone, 5-[(1-ethoxyethoxy)methyl]-, (5S)-](/img/structure/B12574253.png)
![2,4,6-Tris[(prop-2-yn-1-yl)sulfanyl]-1,3,5-triazine](/img/structure/B12574263.png)
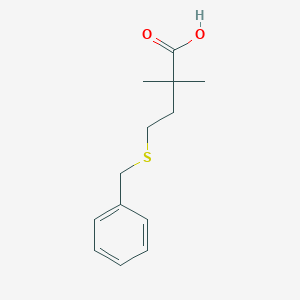
![4-[4-(3-methylphenyl)-2-(4-methylthiophen-2-yl)-1,3-thiazol-5-yl]-N-(3-phenylpropyl)pyridin-2-amine](/img/structure/B12574273.png)
![Methyl 2-{[(4-nonylphenoxy)carbonyl]oxy}benzoate](/img/structure/B12574274.png)
![Phenol, 4-chloro-2-[phenyl[2-(2-pyridinyl)-1H-benzimidazol-1-yl]methyl]-](/img/structure/B12574279.png)
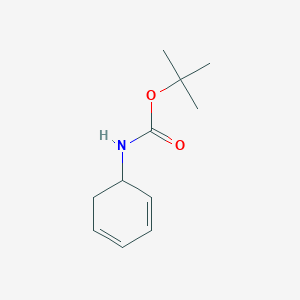
![N-[5-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]prop-2-enamide](/img/structure/B12574291.png)

